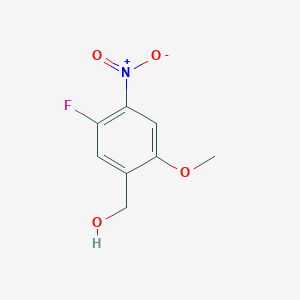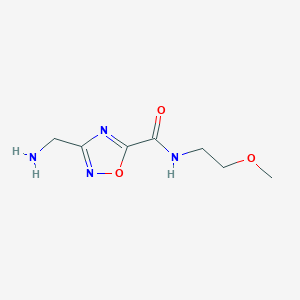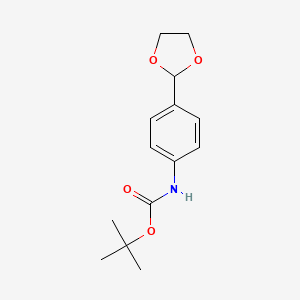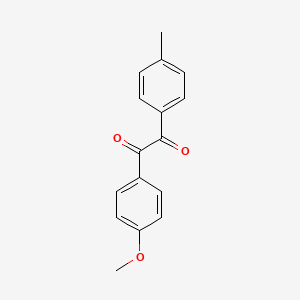
2-(4-Cyclobutoxyphenyl)ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Cyclobutoxyphenyl)ethylamine is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol. It is a useful research chemical, often employed as a building block in various chemical syntheses. The compound features a phenyl ring substituted with a cyclobutoxy group and an ethylamine chain, making it an interesting subject for chemical and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 2-(4-Cyclobutoxyphenyl)ethylamine typically involves the reaction of 4-cyclobutoxybenzaldehyde with ethylamine under reductive amination conditions. This process can be carried out using a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon . The reaction is usually performed in an organic solvent such as methanol or ethanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Cyclobutoxyphenyl)ethylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
2-(4-Cyclobutoxyphenyl)ethylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 2-(4-Cyclobutoxyphenyl)ethylamine involves its interaction with various molecular targets. As a phenethylamine derivative, it may interact with monoamine receptors and transporters, influencing neurotransmitter levels in the brain . This interaction can modulate mood, cognition, and other physiological processes. The compound’s specific effects depend on its binding affinity and selectivity for different receptors and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenethylamine: A simple amine with a similar structure but lacking the cyclobutoxy group.
4-Methoxyphenethylamine: Similar structure with a methoxy group instead of a cyclobutoxy group.
2-(4-Methoxyphenyl)ethylamine: Another analog with a methoxy group on the phenyl ring.
Uniqueness
2-(4-Cyclobutoxyphenyl)ethylamine is unique due to the presence of the cyclobutoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity for certain molecular targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C12H17NO |
|---|---|
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
2-(4-cyclobutyloxyphenyl)ethanamine |
InChI |
InChI=1S/C12H17NO/c13-9-8-10-4-6-12(7-5-10)14-11-2-1-3-11/h4-7,11H,1-3,8-9,13H2 |
InChI-Schlüssel |
XBNJMWLAUJBFAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)OC2=CC=C(C=C2)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Cbz-3-[Boc(cyclopropyl)amino]piperidine](/img/structure/B11926292.png)
![2-[2,4-dimethyl-6-(oxan-4-yl)phenoxy]-N-[(Z)-1H-indol-6-ylmethylideneamino]acetamide](/img/structure/B11926298.png)
![2-Chloro-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B11926300.png)


![4-(Hydroxyimino)-2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazine 1,1-dioxide](/img/structure/B11926331.png)


![N-Boc-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine](/img/structure/B11926364.png)


